1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in various applications or industries might also be included.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any potential for it to act as a catalyst.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.). Computational methods can also be used to predict these properties.Scientific Research Applications
Anticancer Potential
The exploration of urea derivatives in medicinal chemistry has led to significant discoveries, particularly in anticancer research. For instance, the study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed their substantial antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) (Jian Feng et al., 2020). This research highlights the potential of urea derivatives, akin to the compound of interest, as new anticancer agents, providing a basis for further exploration of similar compounds in cancer treatment.
Neuropharmacology and Appetite Regulation
In neuropharmacology, urea derivatives have been investigated for their role in modulating feeding behavior and stress responses. A study on the effects of different orexin receptor antagonists, including urea derivatives, on binge eating in female rats indicated a major role of the orexin-1 receptor in compulsive food consumption, suggesting that selective antagonism at this receptor could offer a novel approach to treating eating disorders with a compulsive component (L. Piccoli et al., 2012).
Antimicrobial and Enzyme Inhibition
Urea derivatives have also shown promise in antimicrobial applications and as enzyme inhibitors. Research into novel imidazole ureas/carboxamides containing dioxaphospholanes has demonstrated their antimicrobial efficacy, underscoring the versatility of urea derivatives in combating microbial infections (V. Rani et al., 2014). Furthermore, the exploration of urea derivatives as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, has opened new avenues for the treatment of neurodegenerative diseases, highlighting the compound's potential in therapeutic applications (J. Vidaluc et al., 1995).
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments showcases another dimension of urea derivatives' utility, pointing towards their potential in industrial applications to protect metals from corrosion (B. Mistry et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential applications for the compound in various industries, or modifications to the compound to improve its properties or activity.
Please note that these are general steps and the specific details would depend on the particular compound. For “1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea”, you would need to consult scientific literature or databases for more specific information. If the compound is novel or less-studied, it might be necessary to conduct these analyses in a research setting.
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-7-4-13(5-8-16)21-20(25)22-14-10-19(24)23(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOLXIHKJTEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
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